4-ethyl-2-[(E)-(4-methoxyphenyl)diazenyl]phenol
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Overview
Description
4-ethyl-2-[(4-methoxyphenyl)diazenyl]phenol is an organic compound with the molecular formula C15H16N2O2. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
The synthesis of 4-ethyl-2-[(4-methoxyphenyl)diazenyl]phenol typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. For instance, 4-ethylphenol can be diazotized and then coupled with 4-methoxyaniline to form the desired azo compound . The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to maintain the stability of the diazonium salt.
Chemical Reactions Analysis
4-ethyl-2-[(4-methoxyphenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ethyl-2-[(4-methoxyphenyl)diazenyl]phenol has several scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and as a colorant in various industrial processes
Mechanism of Action
The mechanism of action of 4-ethyl-2-[(4-methoxyphenyl)diazenyl]phenol involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. These interactions can affect various molecular targets and pathways, including enzyme inhibition and DNA binding .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-2-[(4-methoxyphenyl)diazenyl]phenol include:
4-ethyl-2-methoxyphenol: Known for its use in flavor and fragrance industries.
3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Another azo compound used in dye synthesis.
2-methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Used in various chemical syntheses.
The uniqueness of 4-ethyl-2-[(4-methoxyphenyl)diazenyl]phenol lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in dyes and pigments.
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-ethyl-2-[(4-methoxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H16N2O2/c1-3-11-4-9-15(18)14(10-11)17-16-12-5-7-13(19-2)8-6-12/h4-10,18H,3H2,1-2H3 |
InChI Key |
HHDQGRGILIUCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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